molecular formula C6H8Cl3NO3 B12585484 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL CAS No. 639815-70-6

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL

Cat. No.: B12585484
CAS No.: 639815-70-6
M. Wt: 248.5 g/mol
InChI Key: VQUGUNHKTRLROF-UHFFFAOYSA-N
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Description

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trichloromethyl group, an ethoxy group, and a dihydroisoxazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloromethyl-containing reagents and ethoxy-substituted precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the dihydroisoxazole ring play crucial roles in its reactivity and interactions. The compound may act by modifying the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trichloromethyl)-3-ethoxy-4,5-dihydroisoxazol-5-OL is unique due to its combination of the trichloromethyl group, ethoxy group, and dihydroisoxazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

639815-70-6

Molecular Formula

C6H8Cl3NO3

Molecular Weight

248.5 g/mol

IUPAC Name

3-ethoxy-5-(trichloromethyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C6H8Cl3NO3/c1-2-12-4-3-5(11,13-10-4)6(7,8)9/h11H,2-3H2,1H3

InChI Key

VQUGUNHKTRLROF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(C1)(C(Cl)(Cl)Cl)O

Origin of Product

United States

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